molecular formula C15H16N2OS B7852160 2-(10-methyl-10,10a-dihydro-4aH-phenothiazin-2-yl)acetamide

2-(10-methyl-10,10a-dihydro-4aH-phenothiazin-2-yl)acetamide

Cat. No.: B7852160
M. Wt: 272.4 g/mol
InChI Key: GWRSFAVGQQCELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(10-methyl-10,10a-dihydro-4aH-phenothiazin-2-yl)acetamide is a chemical compound belonging to the phenothiazine class Phenothiazines are heterocyclic compounds with a tricyclic structure, known for their diverse applications in chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(10-methyl-10,10a-dihydro-4aH-phenothiazin-2-yl)acetamide typically involves the following steps:

  • Starting Material: The synthesis begins with 10-methyl-10,10a-dihydro-4aH-phenothiazine as the starting material.

  • Acetylation: The phenothiazine undergoes acetylation, where an acetyl group is introduced to the nitrogen atom in the phenothiazine ring.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(10-methyl-10,10a-dihydro-4aH-phenothiazin-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the molecule.

  • Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.

  • Substitution: Substitution reactions can replace one functional group with another, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(10-methyl-10,10a-dihydro-4aH-phenothiazin-2-yl)acetamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Industry: Its unique properties make it useful in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(10-methyl-10,10a-dihydro-4aH-phenothiazin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Promethazine

  • Chlorpromazine

  • Triflupromazine

  • Fluphenazine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(10-methyl-4a,10a-dihydrophenothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-17-11-4-2-3-5-13(11)19-14-7-6-10(8-12(14)17)9-15(16)18/h2-8,12,14H,9H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRSFAVGQQCELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C=C(C=CC2SC3=CC=CC=C31)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.